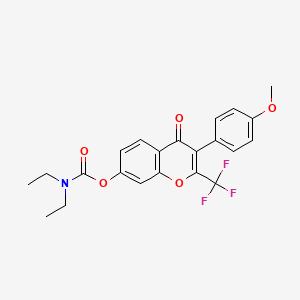

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a carbamate moiety in its structure suggests that it may exhibit unique pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate typically involves multiple steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of a base.

Carbamate Formation: The final step involves the reaction of the chromen-4-one derivative with diethylamine and a suitable carbamoylating agent, such as diethylcarbamoyl chloride, under basic conditions to form the diethylcarbamate moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, potentially yielding alcohol derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro, bromo, and sulfonyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features several notable structural elements:

- Molecular Formula : C21H15F3O6

- Molecular Weight : Approximately 420.3 g/mol

- Key Functional Groups : Methoxyphenyl, trifluoromethyl, and carbamate groups contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with chromenone structures often exhibit anticancer properties. The mechanism of action typically involves:

- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of chromenones can induce apoptosis in various cancer cell lines, including breast and prostate cancers. For instance, in vitro studies using human breast adenocarcinoma (MCF-7) and prostate cancer (PC-3) cell lines demonstrated significant cytotoxic effects at specific concentrations .

Antioxidant Properties

Chromone derivatives are known for their antioxidant capabilities, which help mitigate oxidative stress—a contributing factor in cancer and other diseases. The compound's ability to scavenge free radicals can be quantified through assays measuring DPPH radical scavenging activity, which has been documented in related studies .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro experiments have shown that it can downregulate pro-inflammatory cytokines and inhibit signaling pathways associated with inflammation, such as NF-kB and MAPK pathways . This suggests potential applications in treating chronic inflammatory conditions.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate against human prostate cancer cells (PC-3). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 5 µM. Flow cytometry analysis confirmed increased levels of apoptotic markers, suggesting that the compound effectively triggers programmed cell death in cancer cells .

Case Study 2: Anti-inflammatory Mechanism

Another investigation assessed the anti-inflammatory effects of the compound using human umbilical vein endothelial cells (HUVEC). The study found that treatment with the compound significantly reduced the expression of inflammatory markers such as IL-6 and TNF-alpha. Additionally, it inhibited the activation of NF-kB signaling pathways, indicating its potential as a therapeutic agent for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate would depend on its specific biological target. Generally, compounds with a chromen-4-one core can act as inhibitors of enzymes such as kinases or proteases by binding to the active site and blocking substrate access. The trifluoromethyl group may enhance binding affinity through hydrophobic interactions, while the carbamate moiety could form hydrogen bonds with amino acid residues in the target protein.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methylcarbamate: Similar structure but with a methylcarbamate group instead of diethylcarbamate.

3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl ethylcarbamate: Similar structure but with an ethylcarbamate group.

3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isopropylcarbamate: Similar structure but with an isopropylcarbamate group.

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate lies in its specific combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. The diethylcarbamate moiety, in particular, could influence its solubility, stability, and interaction with biological targets differently compared to other carbamate derivatives.

Actividad Biológica

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound exhibits a complex structure characterized by a trifluoromethyl group, a methoxyphenyl moiety, and a carbamate functional group. Its potential biological activities have garnered interest in medicinal chemistry, particularly for applications in anti-inflammatory and anticancer therapies.

The molecular formula of this compound is C20H18F3N1O5, with a molecular weight of approximately 403.35 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with various molecular targets. The mechanism may involve:

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are critical in neurochemical signaling and inflammatory processes, respectively.

- Antioxidant Activity: The presence of the methoxy group contributes to its free radical scavenging ability, potentially protecting cells from oxidative stress.

- Cytotoxic Effects: Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

In Vitro Studies

Recent research has explored the biological activities of similar chromenone derivatives, revealing significant insights into their pharmacological profiles:

-

Enzyme Inhibition:

- A study demonstrated that compounds with similar structures exhibited moderate inhibition against AChE and butyrylcholinesterase (BChE), with IC50 values ranging from 10.4 μM to 24.3 μM for different derivatives .

- The trifluoromethyl group was found to enhance binding affinity through halogen bonding interactions with enzyme active sites .

- Antioxidant Activity:

- Cytotoxicity:

Data Table: Biological Activity Summary

Case Studies

In one notable case study, researchers synthesized various derivatives of chromenone compounds and assessed their biological activities through both in vitro and in silico methods. The study highlighted the significance of structural modifications on biological efficacy:

- Structural Modifications: The introduction of electron-withdrawing groups like trifluoromethyl significantly affected enzyme inhibition potency and antioxidant capacity.

- Molecular Docking Studies: Docking simulations indicated favorable interactions between the compounds and target enzymes, providing insights into their mechanism of action at the molecular level .

Propiedades

IUPAC Name |

[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO5/c1-4-26(5-2)21(28)30-15-10-11-16-17(12-15)31-20(22(23,24)25)18(19(16)27)13-6-8-14(29-3)9-7-13/h6-12H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDOVOBEIUQVNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.